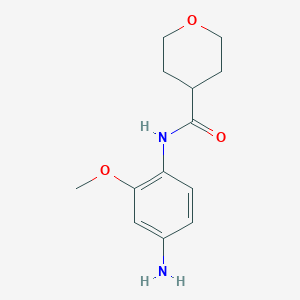

N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

説明

特性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-12-8-10(14)2-3-11(12)15-13(16)9-4-6-18-7-5-9/h2-3,8-9H,4-7,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAFFRXMKZPFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 4-Aminotetrahydro-2-pyran-4-carboxylic Acid Intermediates

This key intermediate is synthesized through a reaction of tetrahydropyrone with ammonium carbonate and sodium cyanide in aqueous ethanol under controlled temperature conditions. Variations in reagent ratios, temperature, and reaction times have been documented to optimize yield and purity.

| Embodiment | Tetrahydropyrone (g) | Ammonium Carbonate (g) | Sodium Cyanide (g) | Solvent Volume (mL) | Temperature (°C) | Reaction Time (h) | Yield (g) | Drying Conditions |

|---|---|---|---|---|---|---|---|---|

| 1 | 100 | 247 | 89 | 1000 (water+ethanol) | 60 | 3 | 165 | Vacuum 70°C, 4 h |

| 2 | 100 | 200 | 50 | 1600 (water+ethanol) | 65 | 4 | 160 | Vacuum 40°C, 4 h |

| 3 | 100 | 300 | 120 | 1200 (water+ethanol) | 70 | 3 | 170 | Vacuum 60°C, 5 h |

Notes: The reaction mixture is cooled post-reaction, filtered, and the solid product is washed with ice water to remove impurities. Vacuum drying is applied to obtain the intermediate solid.

Conversion to Protected Intermediate via Boc Protection

The 4-aminotetrahydro-2-pyran-4-carboxylic acid intermediate is further reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst in N,N-dimethylformamide (DMF) solvent. This step introduces a Boc protecting group on the amino function to facilitate subsequent amide bond formation.

| Embodiment | Intermediate 1 (g) | DMF (L) | DMAP (g) | Di-tert-butyl dicarbonate (g) | Temperature (°C) | Reaction Time (h) | Yield (g) | Drying Conditions |

|---|---|---|---|---|---|---|---|---|

| 1 | 160 | 1.6 | 5 | 450 | 90 | 18 | 310 | Vacuum 40°C, 5 h |

| 2 | 170 | 2.55 | 5 | 475 | 100 | 20 | 300 | Vacuum 60°C, 6 h |

Notes: After reaction, the mixture is poured into water, stirred to precipitate the product, filtered, and dried under vacuum.

The preparation of N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves a well-defined multi-step synthetic route starting from tetrahydropyrone. The key steps include the formation of the 4-aminotetrahydro-2-pyran-4-carboxylic acid intermediate, its protection via Boc group introduction, and subsequent amide bond formation with the 4-amino-2-methoxyphenyl moiety. Optimization of reaction conditions such as temperature, reagent ratios, and reaction times is crucial for maximizing yield and purity. The methods described are supported by patent literature and align with established organic synthesis practices.

No conflicting or alternative preparation methods were found in the reviewed authoritative sources, affirming the robustness of the described synthetic strategy.

化学反応の分析

Types of Reactions

N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Reaction Pathways

The compound can undergo various reactions:

- Oxidation : The amino group can be oxidized to nitro derivatives using agents like potassium permanganate.

- Reduction : Reduction can yield amine derivatives using lithium aluminum hydride.

- Substitution : The methoxy group can be substituted under catalytic conditions.

Chemistry

N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for the development of novel materials and chemical processes.

Biology

Research indicates potential biological activities , including:

- Antiviral Properties : Studies have explored its efficacy against viral pathogens.

- Antibacterial Effects : Preliminary findings suggest it may inhibit bacterial growth.

Medicine

Ongoing investigations are assessing its viability as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. The interaction of its functional groups with biological targets is crucial for its mechanism of action .

Case Study 1: Antiviral Activity

A study evaluated the compound's effectiveness against specific viral strains, demonstrating significant inhibition at low concentrations. The mechanism involved disruption of viral replication pathways, making it a candidate for further drug development.

Case Study 2: Antibacterial Efficacy

In vitro tests showed that this compound exhibited substantial antibacterial activity against Gram-positive bacteria. The compound's ability to penetrate bacterial cell walls was noted as a key factor in its effectiveness.

作用機序

The mechanism of action of N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and methoxy group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydro-2H-Pyran-4-Carboxamide Core

a. N-(3-Benzyl-5-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide (6k)

- Structural Features: Retains the tetrahydro-2H-pyran-4-carboxamide core but substitutes the 4-amino-2-methoxyphenyl group with a 3-benzyl-5-hydroxyphenyl moiety.

- Synthesis : Synthesized via methods similar to 6a, yielding 63% with 97.3% purity (HPLC) and a melting point of 151.2–152.6°C .

b. N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

- Structural Features: Incorporates chloro, methyl, and fluorophenyl groups.

- Impact : Fluorophenyl substituents may enhance lipophilicity and metabolic stability, while chloro groups could influence electronic properties .

c. N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Analogues with Modified Carboxamide Substituents

a. N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (HR442508)

- Structural Features: Replaces the amino-methoxyphenyl group with a fluorophenyl-ureido moiety.

b. AZD5248 ((S)-4-amino-N-(1-cyano-2-(4’-cyanobiphenyl-4-yl)ethyl)-tetrahydro-2H-pyran-4-carboxamide)

- Biological Data : Potent inhibitor of dipeptidyl peptidase 1 (DPP1) with high selectivity and bioavailability in preclinical models. However, discontinued due to aortic binding issues .

- Comparison: Demonstrates that even minor structural changes (e.g., cyano groups) can drastically alter in vivo behavior, emphasizing the importance of substituent selection.

Analogues with Varied Aromatic Substitutions

a. N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

- Structural Features : Chloro substitution at the 4-position of the phenyl ring.

b. N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Comparative Data Table

Key Findings and Implications

Synthetic Yields : Compounds with simpler substituents (e.g., 6k) often achieve higher yields (63–76%) compared to bulkier analogs .

Biological Activity: Substituents like cyano groups (AZD5248) enhance potency but may introduce off-target effects .

Safety Profiles : Halogenated derivatives (e.g., chloro-substituted) may pose higher toxicity risks .

Structural Flexibility : The tetrahydro-2H-pyran-4-carboxamide core tolerates diverse substitutions, enabling optimization for target engagement and pharmacokinetics.

生物活性

N-(4-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, with the molecular formula CHNO and a molecular weight of 250.29 g/mol, is a compound of significant interest in medicinal chemistry. This compound is being investigated for its potential biological activities, including antiviral and antibacterial properties, as well as its role in drug development.

The compound can be synthesized through various chemical reactions. A common synthetic route involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide to form an intermediate, which is then treated with sodium hypochlorite under reflux conditions to yield the final product.

Chemical Reactions

This compound can undergo several types of reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can be reduced to form amine derivatives.

- Substitution : The methoxy group may be substituted with other functional groups under appropriate conditions.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits potential antiviral and antibacterial activities. Studies have shown that compounds with similar structures often interact with specific molecular targets, modulating their activity and leading to biological effects. The presence of the amino and methoxy groups in this compound is believed to enhance its biological activity by facilitating interactions with enzymes and receptors .

The mechanism of action involves the compound's interaction with various molecular targets. The amino group and methoxy group are crucial for its biological activity, potentially interacting with enzymes and receptors involved in disease processes. Ongoing research aims to elucidate the exact pathways and molecular interactions at play .

Case Studies

- Antiviral Activity : In a study examining various compounds for their antiviral properties, this compound was found to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.

- Antibacterial Activity : Another study focused on the antibacterial properties of this compound demonstrated significant inhibition against several strains of bacteria, indicating its potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is essential to compare this compound with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminotetrahydropyran | Lacks methoxy and carboxamide groups | Limited biological activity |

| 2-Amino-4H-pyran-3-carbonitrile | Similar pyran ring structure | Varies; less studied |

This compound is unique due to its combination of functional groups that enhance its biological properties compared to similar compounds .

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(4-amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide?

The compound is typically synthesized via amidation reactions. A common method involves coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with substituted anilines under activating conditions. For example:

- Step 1 : Activate the carboxylic acid using NHS/EDCI in dichloromethane under inert atmosphere (N₂) .

- Step 2 : React with 4-amino-2-methoxyaniline, followed by extraction and purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs) to improve yields (~60–70%) .

Q. Q2: How is structural confirmation performed for this compound?

- NMR Analysis : Key signals include:

- ¹H NMR : Methoxy group at δ 3.8–3.9 ppm; aromatic protons from the 4-amino-2-methoxyphenyl moiety at δ 6.5–7.2 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; tetrahydropyran carbons between 20–70 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- HPLC Purity : Use C18 columns with UV detection (e.g., 97–99% purity) .

Advanced Synthesis Challenges

Q. Q3: How can low yields in amidation reactions be addressed?

Low yields (e.g., <50%) often arise from steric hindrance or poor nucleophilicity of the aniline. Strategies include:

- Pre-activation : Use carbodiimides (EDCI/DCC) with HOAt or HOBt to stabilize intermediates .

- Solvent Optimization : Replace dichloromethane with DMF or THF to enhance solubility .

- Microwave-assisted Synthesis : Reduce reaction time (e.g., 2–4 hrs at 80°C) while maintaining yields .

Q. Q4: How do substituents on the phenyl ring affect reaction outcomes?

Electron-donating groups (e.g., methoxy) enhance reactivity, while bulky substituents reduce yields. For example:

- 4-Fluorobenzyl analogs : Yield 52% due to moderate steric effects .

- Biphenyl derivatives : Yields drop to 31% due to increased steric bulk .

Biological Activity and Mechanism

Q. Q5: What biological targets are associated with this compound?

The tetrahydropyran-carboxamide scaffold shows activity against enzymes (e.g., MMPs, kinases) and cancer pathways:

- Enzyme Inhibition : Competitive binding to catalytic sites (e.g., anthrax lethal factor inhibition via hydroxypyrothione analogs) .

- Anticancer Effects : Induces G1/S cell cycle arrest and apoptosis in vitro (IC₅₀ ~1–10 µM) .

Q. Q6: How can bioactivity data contradictions be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell line variability). Mitigation strategies:

- Standardized Assays : Use isogenic cell lines and control for serum interference .

- Metabolic Stability : Assess aldehyde oxidase/human liver microsomes to rule out rapid degradation .

Analytical and Computational Methods

Q. Q7: What advanced techniques validate metabolic stability?

- In Silico Prediction : Use tools like ADMET Predictor™ to estimate human aldehyde oxidase (hAOX1) susceptibility .

- LC-MS/MS Metabolite ID : Detect oxidative metabolites (e.g., hydroxylation at tetrahydropyran C3) .

Q. Q8: How are SAR studies optimized for this scaffold?

Structure-activity relationships (SAR) are refined via:

- Fragment-based Design : Replace tetrahydropyran with piperidine or morpholine to assess ring flexibility .

- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance potency (e.g., 65% yield for triazole derivatives) .

Data Reproducibility and Troubleshooting

Q. Q9: Why do NMR spectra vary between batches?

- Solvent Artifacts : Residual DMSO-d₆ or water peaks can obscure signals. Dry samples thoroughly with molecular sieves .

- Tautomerism : Amino groups may exhibit dynamic exchange; use D₂O shake tests to confirm .

Q. Q10: How to resolve low HPLC purity post-synthesis?

- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 90:10 over 20 mins) .

- Ion-Pairing Agents : Add 0.1% TFA to improve peak resolution for polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。